N,N'-bis(5-chloro-2-hydroxyphenyl)terephthalamide
Overview
Description
N,N'-bis(5-chloro-2-hydroxyphenyl)terephthalamide is a useful research compound. Its molecular formula is C20H14Cl2N2O4 and its molecular weight is 417.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.0330623 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Aminolysis of Polyethylene Terephthalate Waste
Shukla and Harad (2006) discussed the depolymerization of polyethylene terephthalate (PET) waste through aminolysis, producing bis(2-hydroxy ethylene)terephthalamide (BHETA) with high yields. This process is economically viable and has potential for further reactions to obtain useful products, using common and cheaply available chemicals as catalysts (Shukla & Harad, 2006).
Hydroxyl Radical Formation by Ultrasound
Fang, Mark, and Sonntag (1996) elucidated the chemistry underlying the terephthalate dosimeter, widely used in sonochemical studies. They studied the addition of OH radicals to terephthalate ions, leading to the formation of hydroxycyclohexadienyl radicals, which decay bimolecularly (Fang, Mark, & Sonntag, 1996).
Depolymerization of Waste Polyethylene Terephthalate
Xi, Lu, and Sun (2005) obtained the monomer bis(2-hydroxyethyl terephthalate) (BHET) with high purity and significant yield by depolymerizing waste PET. This study provides insights into the optimal conditions for the glycolysis reaction and the potential for recycling PET waste into valuable products (Xi, Lu, & Sun, 2005).
Synthesis and Bacteriostatic Activities of Bis(Thiourea) Derivatives
Halim and Ngaini (2016) synthesized a series of bis(thiourea) derivatives with varying chain lengths, demonstrating excellent bacteriostatic activity against Escherichia coli. This research highlights the potential of bis(thiourea) derivatives, similar in structure to N,N'-bis(5-chloro-2-hydroxyphenyl)terephthalamide, in antimicrobial applications (Halim & Ngaini, 2016).
Ion-Exchange Resins for Colorant Removal in Bis(hydroxyethyl) Terephthalate
Huang et al. (2021) investigated the use of ion-exchange resins for the decoloration of bis(hydroxyethyl) terephthalate (BHET) obtained from PET waste glycolysis. The study found that resin D201 showed outstanding performance in decoloration efficiency and retention rate of BHET, contributing to the industrialization of chemical recycling of PET (Huang et al., 2021).
Properties
IUPAC Name |
1-N,4-N-bis(5-chloro-2-hydroxyphenyl)benzene-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O4/c21-13-5-7-17(25)15(9-13)23-19(27)11-1-2-12(4-3-11)20(28)24-16-10-14(22)6-8-18(16)26/h1-10,25-26H,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORGPXATKVBYRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)O)C(=O)NC3=C(C=CC(=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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